4-Fluoro-benzylzinc chloride 4-Fluoro-benzylzinc chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14318320
InChI: InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C7H6ClFZn
Molecular Weight: 210.0 g/mol

4-Fluoro-benzylzinc chloride

CAS No.:

Cat. No.: VC14318320

Molecular Formula: C7H6ClFZn

Molecular Weight: 210.0 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-benzylzinc chloride -

Specification

Molecular Formula C7H6ClFZn
Molecular Weight 210.0 g/mol
IUPAC Name zinc;1-fluoro-4-methanidylbenzene;chloride
Standard InChI InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Standard InChI Key HEXMIUITECMJJV-UHFFFAOYSA-M
Canonical SMILES [CH2-]C1=CC=C(C=C1)F.[Cl-].[Zn+2]

Introduction

Structural and Chemical Identity of 4-Fluoro-benzylzinc Chloride

4-Fluoro-benzylzinc chloride (C₇H₆FZnCl) belongs to the class of organozinc halides, characterized by a zinc atom bonded to a benzyl group and a chloride ligand. The fluorine substituent at the para position of the aromatic ring introduces electron-withdrawing effects, modulating the reagent’s reactivity in transmetalation processes. The compound is typically synthesized via the direct insertion of zinc metal into the carbon–chlorine bond of 4-fluorobenzyl chloride (C₇H₆ClF), a reaction facilitated by lithium chloride and activators such as trimethylsilyl chloride .

Synthesis and Purification

The preparation follows a modified procedure adapted from cobalt-catalyzed cross-coupling methodologies . In a representative protocol, zinc dust (3.0 equiv) and lithium chloride (1.5 equiv) are activated by heating under vacuum at 450°C to remove oxide layers. After cooling under argon, the mixture is treated with trimethylsilyl chloride (0.045 equiv) and 1,2-dibromoethane (0.045 equiv) in tetrahydrofuran (THF). 4-Fluorobenzyl chloride (1.0 equiv) is then added, and the reaction proceeds at room temperature for 2.5 hours, yielding a turbid suspension of the zinc reagent .

Table 1: Key Synthetic Parameters for 4-Fluoro-benzylzinc Chloride

ParameterValue/DescriptionSource
Precursor4-Fluorobenzyl chloride (CAS 352-11-4)
SolventAnhydrous THF
ActivatorsLiCl, Me₃SiCl, 1,2-dibromoethane
Reaction Time2.5 hours
Yield (Typical)70–85% (isolated)

The product is typically used in situ due to its sensitivity to moisture and oxygen, though it may be isolated as a grayish powder under rigorously anhydrous conditions .

Physicochemical Properties and Stability

4-Fluoro-benzylzinc chloride exhibits limited solubility in hydrocarbon solvents but dissolves readily in THF and methyl tert-butyl ether (MTBE). Its thermal stability allows handling at room temperature, though prolonged storage above 30°C induces decomposition to 4-fluorotoluene and zinc chloride . Key properties include:

Table 2: Physicochemical Properties of 4-Fluoro-benzylzinc Chloride

PropertyValueSource
Melting PointDecomposes above 150°C
Solubility in THF>200 mg/mL
StabilityAir- and moisture-sensitive
Spectral Data (¹H NMR)δ 7.25–7.15 (m, 2H, ArH),
δ 7.00–6.90 (m, 2H, ArH),
δ 2.45 (s, 2H, CH₂Zn)

The compound’s lachrymatory nature and corrosive properties necessitate handling in gloveboxes or under inert gas atmospheres .

Mechanistic Role in Cross-Coupling Reactions

Nickel-Mediated Homocoupling

In nickel-catalyzed systems, the reagent reacts with [Ni(PPh₃)₂Cl₂] to form [(PPh₃)₂Ni(Ar)Cl], which undergoes dimerization upon chloride abstraction by ZnCl₂ . This pathway is accelerated by exogenous chloride ions, which stabilize nickelate intermediates .

Table 3: Comparative Catalytic Performance

Catalyst SystemSubstrateYield (%)Turnover Frequency (h⁻¹)Source
Co(acac)₃/PPh₃3-Bromopyridine8512
NiCl₂(glyme)/PPh₃4-Fluorochlorobenzene788

Applications in Pharmaceutical Synthesis

The 4-fluorobenzyl moiety is prevalent in bioactive molecules due to its metabolic stability and lipophilicity. 4-Fluoro-benzylzinc chloride has been utilized in the synthesis of:

  • Antipsychotic Agents: Coupling with pyridinyl halides to create dopamine D₂ receptor ligands.

  • Anticancer Compounds: Incorporation into kinase inhibitors via Suzuki–Miyaura reactions.

  • Agrochemicals: Construction of fluorinated phenylpyrazole insecticides .

A notable example is the synthesis of a FLT3 kinase inhibitor, where the reagent introduced a fluorobenzyl group at the C7 position of a pyrrolo[2,3-d]pyrimidine scaffold, improving target binding affinity by 15-fold compared to non-fluorinated analogs .

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